![molecular formula C12H16O2 B13436972 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound is primarily used in research and analytical applications, particularly in the development and validation of analytical methods for various pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be synthesized through the reaction of isobutylbenzene with acetyl chloride . The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts acylation reaction. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as analytical testing and characterization, are employed to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 4-(1-Hydroxy-2-methylpropyl)benzoic acid.
Reduction: Formation of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanol.
Substitution: Formation of 4-(1-Hydroxy-2-methylpropyl)-2-nitroacetophenone or 4-(1-Hydroxy-2-methylpropyl)-2-bromoacetophenone.
Scientific Research Applications
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation for pharmaceutical products.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as an impurity in the production of ibuprofen.
Mechanism of Action
The mechanism of action of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity .
Comparison with Similar Compounds
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(2-Methylpropyl)phenyl]ethanone:
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid: Another ibuprofen-related compound with similar structural features.
Uniqueness: this compound is unique due to its specific hydroxyl and carbonyl functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone, also known as CID 21409395, is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₆O₂
- Molecular Weight : 192.26 g/mol
- CAS Number : Not available
- Structure : The compound features a ketone functional group and a phenolic component, which may contribute to its biological activities.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
- Mechanism : Antioxidants scavenge free radicals and prevent cellular damage.
- Findings : In vitro studies have shown that related phenolic compounds can effectively reduce oxidative stress markers in cellular models .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various studies.
- Case Study : A study assessed the antimicrobial efficacy of similar phenolic compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds can inhibit bacterial growth effectively .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to similar ketonic compounds, suggesting potential therapeutic applications for inflammatory conditions.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.
- Research Findings : A comparative analysis showed that derivatives of phenolic ethanones demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Neuroprotective Effects
Emerging studies suggest that compounds like this compound may exert neuroprotective effects.
- Mechanism : Neuroprotection may occur through the modulation of neurotransmitter systems and reduction of neuroinflammation.
- Case Study : Research on related compounds has shown promise in models of neurodegenerative diseases, indicating potential for further investigation into their protective roles against neuronal damage .
Q & A
Basic Questions
Q. How can I unambiguously identify 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone and distinguish it from structural analogs?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : The hydroxyl group (δ ~2.0–3.0 ppm) and ketone carbonyl (δ ~205–210 ppm in 13C NMR) are diagnostic. Compare with analogs like 4-isopropylacetophenone (Cuminone, CAS 645-13-6), which lacks the hydroxyl group .
- Mass Spectrometry : The molecular ion peak at m/z 178.22766 confirms the molecular formula C11H14O2 .
- CAS Registry : Cross-verify using CAS 54549-72-3 to avoid confusion with similar compounds (e.g., 4'-isobutylacetophenone, CAS 38861-78-8) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Classify as a UN1224 "Liquid ketone" and store in a ventilated, cool area away from oxidizers .
- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation (refer to SDS Section 8) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste under local regulations .
Q. How can I resolve discrepancies in nomenclature across databases?
- Methodological Answer :
- Use systematic IUPAC names (e.g., 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one) and cross-reference synonyms like 4'-(1-Hydroxy-1-methylethyl)acetophenone .
- Validate via SMILES string (CC(=O)c1ccc(cc1)C(C)(C)O ) or InChIKey (KWWWFTBWCKTBQI-UHFFFAOYSA-N ) in platforms like PubChem or ChemSpider .
Advanced Research Questions
Q. What catalytic strategies optimize the selective hydrodeoxygenation of this compound for alkyl phenol synthesis?
- Methodological Answer :
- Catalyst Selection : Test bimetallic catalysts (e.g., Fe25Ru75@SILP) for high selectivity. Adjust metal ratios to suppress over-reduction of the ketone group .
- Reaction Conditions : Optimize temperature (120–150°C) and H2 pressure (10–30 bar) to balance conversion and selectivity. Monitor by GC-MS .
Q. How do steric effects influence the reactivity of the hydroxyl and ketone groups in derivatization reactions?
- Methodological Answer :
- Protection/Deprotection : Protect the hydroxyl group with TBSCl in anhydrous THF to study ketone-specific reactions (e.g., Grignard additions). Compare yields with unprotected substrates .
- Kinetic Studies : Use DFT calculations to model steric hindrance from the 2-methylpropyl group. Correlate with experimental data (e.g., reaction rates with bulky electrophiles) .
Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?
- Methodological Answer :
- LC-HRMS : Identify oxidation products (e.g., quinones or carboxylic acids) by tracking mass shifts (e.g., +16 Da for hydroxylation). Use isotopic labeling to confirm pathways .
- EPR Spectroscopy : Detect radical intermediates in photodegradation studies. Pair with scavengers (e.g., TEMPO) to elucidate mechanisms .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[4-(1-hydroxy-2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8,12,14H,1-3H3 |
InChI Key |
YOUODLUMPRHZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.